4-Iodo-2-propyl-1h-imidazole
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Overview
Description
4-Iodo-2-propyl-1h-imidazole is a derivative of imidazole, a five-membered heterocyclic compound containing three carbon atoms, two nitrogen atoms, and two double bonds. Imidazole and its derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
4-Iodo-2-propyl-1h-imidazole is a type of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazoles are key components to functional molecules that are used in a variety of everyday applications . .
Mode of Action
Imidazoles in general are known for their broad range of chemical and biological properties . They are utilized in a diverse range of applications, from pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .
Biochemical Pathways
Imidazoles are known to be involved in a variety of biochemical pathways due to their broad range of chemical and biological properties .
Result of Action
One study has shown that 4-iodo-1h-imidazole can reduce pin-holes in perovskite films by participating in the growth of perovskite crystals, and also suppress the generation of defects, resulting in decreased nonradiative recombination .
Action Environment
It is known that imidazoles are highly soluble in water and other polar solvents , which may influence their action and stability in different environments.
Preparation Methods
The synthesis of 4-Iodo-2-propyl-1h-imidazole can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including arylhalides and aromatic heterocycles .
Industrial production methods for imidazole derivatives often involve the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . These methods provide efficient and scalable routes for the production of imidazole derivatives, including this compound.
Chemical Reactions Analysis
4-Iodo-2-propyl-1h-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in this compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of substituted imidazole derivatives.
Scientific Research Applications
4-Iodo-2-propyl-1h-imidazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the development of agrochemicals, dyes, and catalysts.
Comparison with Similar Compounds
4-Iodo-2-propyl-1h-imidazole can be compared with other imidazole derivatives such as:
2-Phenyl-1h-imidazole: Known for its antimicrobial properties.
4-Methyl-1h-imidazole: Used in the synthesis of pharmaceuticals and agrochemicals.
2-Methyl-4-nitro-1h-imidazole: Investigated for its potential anticancer activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other imidazole derivatives.
Properties
IUPAC Name |
5-iodo-2-propyl-1H-imidazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9IN2/c1-2-3-6-8-4-5(7)9-6/h4H,2-3H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQRAAXDRAXWEAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=C(N1)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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